ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is an organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups, including a chloro group, a methyl group, and a 4-methylbenzyl ether group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents such as thionyl chloride and methyl iodide, respectively.
Etherification: The 4-methylbenzyl ether group can be introduced through a Williamson ether synthesis, using 4-methylbenzyl bromide and a suitable base.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with a wide range of biological activities.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Scopoletin: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
Molecular Formula |
C23H23ClO5 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H23ClO5/c1-4-27-22(25)10-9-17-15(3)18-11-19(24)21(12-20(18)29-23(17)26)28-13-16-7-5-14(2)6-8-16/h5-8,11-12H,4,9-10,13H2,1-3H3 |
InChI Key |
BMSKEBBGCHVJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C)Cl)C |
Origin of Product |
United States |
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